Crystallographically Confirmed Allosteric Binding Mode Versus Active-Site or Uncharacterized Binders
X-ray crystallography demonstrates that 4-(2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine (PDB ligand ID 36I, PDB entry 4BNY) occupies a previously unknown allosteric site at the FabG subunit–subunit interface, approximately 14 Å from the catalytic center [1]. This site is not present in the apo structure and is formed only upon inhibitor binding. The compound induces a conformational change that displaces the catalytic triad and prevents NADPH binding, establishing a noncompetitive inhibition mechanism [1]. In contrast, many other FabG inhibitors reported in the literature target the active site or lack experimentally defined binding modes, making the allosteric mechanism of this compound a distinctive feature.
| Evidence Dimension | Binding site location and mechanism of inhibition |
|---|---|
| Target Compound Data | Binds at allosteric pocket at subunit–subunit interface (14 Å from active site); noncompetitive with respect to NADPH [1] |
| Comparator Or Baseline | Active-site-directed inhibitors (e.g., triclosan, isoniazid) or inhibitors with undetermined binding modes |
| Quantified Difference | Qualitative difference in binding site and inhibition mechanism; allosteric versus active-site binding |
| Conditions | Crystal structure of FabG from P. aeruginosa PAO1 in complex with the compound at 1.8 Å resolution (PDB 4BNY) |
Why This Matters
An experimentally validated allosteric binding site provides a clear basis for selectivity and mechanism of action that cannot be assumed for analogs lacking structural characterization.
- [1] Cukier, C. D.; Hope, A. G.; Elamin, A. A.; Moynie, L.; Schnell, R.; Schach, S.; Kneuper, H.; Singh, M.; Naismith, J. H.; Lindqvist, Y.; Gray, D. W.; Schneider, G. Discovery of an Allosteric Inhibitor Binding Site in 3-Oxo-acyl-ACP Reductase from Pseudomonas aeruginosa. ACS Chem. Biol. 2013, 8, 2518–2527. DOI: 10.1021/cb4005063. View Source
